N-(2-Ethoxynaphthalen-1-yl)formamide
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Overview
Description
N-(2-Ethoxynaphthalen-1-yl)formamide: is an organic compound that belongs to the class of naphthalenecarboxamides. This compound is characterized by the presence of an ethoxy group attached to the naphthalene ring and a formamide group. It is used in various chemical reactions and has applications in scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxynaphthalen-1-yl)formamide typically involves the formylation of 2-ethoxynaphthalene. One common method is the reaction of 2-ethoxynaphthalene with formamide in the presence of a catalyst such as acetic acid under microwave irradiation . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethoxynaphthalen-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthaldehyde derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired substitution.
Major Products:
Oxidation: Naphthaldehyde derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Scientific Research Applications
N-(2-Ethoxynaphthalen-1-yl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Ethoxynaphthalen-1-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The naphthalene ring provides a hydrophobic core that can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
N-(2-Ethoxynaphthalen-1-yl)methylene-4-fluoroaniline: Similar structure with a fluoroaniline group instead of formamide.
N-(3,5-Dimethyladamantan-1-yl)formamide: Contains an adamantane moiety instead of naphthalene.
Uniqueness: N-(2-Ethoxynaphthalen-1-yl)formamide is unique due to its specific combination of an ethoxy group and a formamide group attached to the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(2-ethoxynaphthalen-1-yl)formamide |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12-8-7-10-5-3-4-6-11(10)13(12)14-9-15/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
PPXJVDWZWLNDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)NC=O |
Origin of Product |
United States |
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